1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate
Description
This compound integrates a benzoimidazole core linked to a piperazine moiety via a methyl group, with a benzylthio-substituted ethanone chain and an oxalate counterion. The benzoimidazole and piperazine motifs are pharmacologically significant, often associated with antimicrobial, anticancer, and CNS-modulating activities . The benzylthio group may enhance lipophilicity and membrane permeability, while the oxalate salt likely improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-benzylsulfanylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS.C2H2O4/c26-21(16-27-15-17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAXYOGQNXAEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The benzimidazole moiety, known for its diverse pharmacological properties, plays a crucial role in the compound's interaction with biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C₁₈H₁₈N₂O₄S
- Molecular Weight: 358.41 g/mol
- CAS Number: [Pending Specific CAS Number]
This compound features a benzimidazole ring, a piperazine moiety, and a benzylthio group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit various biological activities, including:
- Anticancer Activity: Compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting DNA topoisomerases. For instance, studies have demonstrated that benzimidazole derivatives can bind to DNA and interfere with its replication processes, leading to cell cycle arrest in cancer cells .
- Antiviral Properties: Benzimidazole derivatives have also been explored for their antiviral activity against hepatitis C virus (HCV). Research on related compounds has indicated potential efficacy in inhibiting viral replication .
- Antimicrobial Effects: The presence of the benzylthio group may enhance the compound's ability to act against various pathogens. Studies suggest that similar compounds exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction: The benzimidazole moiety can intercalate into DNA, disrupting topoisomerase activity and leading to apoptosis in cancer cells .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in viral replication or cellular signaling pathways, contributing to its antiviral and anticancer effects .
- Cell Cycle Arrest: Evidence suggests that certain derivatives induce G2/M phase arrest in the cell cycle, indicating that they effectively cause DNA damage that is difficult for cells to repair .
Anticancer Activity
A study evaluating a series of benzimidazole derivatives reported that compounds with similar structures showed potent inhibition against various cancer cell lines. For example, compound 12b demonstrated an IC50 value comparable to standard chemotherapeutics like camptothecin .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12b | NCI 60 Panel | 16 | Topoisomerase I inhibition |
| 11a | Various | <10 | DNA intercalation |
Antiviral Activity
Research conducted on related benzimidazole derivatives indicated promising results against HCV. These compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro, showing potential as therapeutic agents against hepatitis C .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoimidazole-Piperazine Scaffolds
Key Observations :
- 5k shares the benzoimidazole-piperazine-ethanone backbone but incorporates a triazole-benzothiazole group instead of benzylthio. This modification reduces molecular weight (490.13 vs. target compound) and shifts activity toward anticancer applications .
- 3g highlights the importance of the benzyl group in neuroactive compounds, though the absence of piperazine limits direct structural overlap .
Pharmacological and Physicochemical Properties
- Anticancer Potential: Compounds with benzoimidazole-piperazine hybrids (e.g., 5k) show moderate anticancer activity in screening assays, with EI-MS data confirming stability under experimental conditions . The target compound’s benzylthio group may enhance cellular uptake compared to 5k’s triazole-benzothiazole.
- Solubility : The oxalate counterion likely improves water solubility compared to hydrochloride or hydrobromide salts (e.g., ’s hydrobromide derivative) .
- Spectral Data : Similar compounds exhibit distinct NMR signals (e.g., 5k ’s CH2 at δ 4.50 ppm in ¹H-NMR), which can guide characterization of the target compound .
Preparation Methods
Nucleophilic Substitution at C-2 Position
The benzimidazole nucleus reacts with piperazine derivatives under solvent-free conditions. For example:
- Reactants : 1H-Benzimidazol-2-sulfonic acid (0.015 mol) and 1-(4-methylphenyl)piperazine (0.030 mol).
- Conditions : Heating at 160°C for 30 minutes, followed by chloroform extraction and NaOH washing.
- Yield : 74–84% after recrystallization with ethanol.
This method leverages the chlorine displacement mechanism described in US Patent US4093726, where piperazine acts as a nucleophile attacking the electron-deficient C-2 position of benzimidazole.
Sulfonyl Chloride Coupling
An alternative approach involves benzimidazole sulfonyl chloride intermediates:
- Reactants : 1H-Benzo[d]imidazole sulfonyl chloride and piperazine dihydrochloride.
- Conditions : Stirring in dichloromethane with triethylamine (15.53 g) at 0°C for 3 hours.
- Workup : Conversion to hydrochloride salt via methanol/ethyl acetate crystallization.
Oxalate Salt Formation
Coprecipitation Method
The free base is converted to oxalate salt via acid-base reaction:
Thermal Decomposition Route (Alternative)
Oxalate precursors decompose at 200–300°C to yield pure oxalate salts, though this method risks byproduct formation.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevating temperatures beyond 180°C during benzimidazole coupling causes decomposition, reducing yields by 15–20%.
Catalytic Enhancements
- Triethylamine : Accelerates sulfonyl chloride coupling by neutralizing HCl, improving yields from 70% to 84%.
- AlCl₃ : Critical for Friedel-Crafts acylation; substoichiometric amounts (0.8 equiv) reduce side reactions.
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
